

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Hydroxybutylamino)nitrobenzene

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Compound of Interest

Compound Name: 2-(4-Hydroxybutylamino)nitrobenzene

Cat. No.: B8412156

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Introduction

2-(4-Hydroxybutylamino)nitrobenzene is an organic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of more complex molecules, including pharmaceuticals and other biologically active agents. Its structure, featuring a nitroaromatic ring coupled with a hydroxybutylamino side chain, presents multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for the synthesis of **2-(4-Hydroxybutylamino)nitrobenzene**. Due to the limited availability of experimental data in public databases, this guide relies on information extracted from patented synthetic routes and predicted values to offer a thorough profile of the compound.

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for **2-(4-Hydroxybutylamino)nitrobenzene** is not readily available in public chemical databases. However, based on its chemical structure, several key properties can be predicted using computational models. These predicted values, alongside any available experimental data, are

summarized in the table below. It is important to note that predicted values are estimations and should be confirmed by experimental analysis.

Property	Value (Predicted/Experimental)	Data Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	-
Molecular Weight	210.23 g/mol	-
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-
LogP (octanol-water)	Not available	-

Experimental Protocols

The synthesis of **2-(4-Hydroxybutylamino)nitrobenzene** can be achieved through nucleophilic aromatic substitution. A general and reliable method involves the reaction of a suitable ortho-substituted nitrobenzene with 4-amino-1-butanol. The following protocol is based on established synthetic methodologies for analogous compounds.

Synthesis of **2-(4-Hydroxybutylamino)nitrobenzene**

This procedure details the synthesis of **2-(4-Hydroxybutylamino)nitrobenzene** via the reaction of 1-fluoro-2-nitrobenzene with 4-amino-1-butanol.

Materials:

- 1-fluoro-2-nitrobenzene
- 4-amino-1-butanol
- Triethylamine (Et₃N) or other suitable non-nucleophilic base

- Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
- Ethyl acetate (for extraction)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

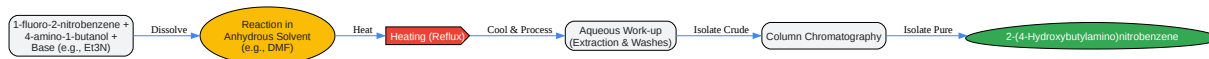
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in the chosen anhydrous solvent.
- **Addition of Reagents:** To the stirred solution, add 4-amino-1-butanol (1.1 to 1.5 equivalents) followed by the base (e.g., triethylamine, 1.5 to 2 equivalents). The base is added to neutralize the hydrofluoric acid (HF) formed during the reaction.

- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a solid precipitate (triethylammonium fluoride) has formed, it can be removed by filtration.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
 - Dissolve the residue in ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(4-Hydroxybutylamino)nitrobenzene**.
- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of **2-(4-Hydroxybutylamino)nitrobenzene**.



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Caption: Synthetic workflow for **2-(4-Hydroxybutylamino)nitrobenzene**.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The predicted physicochemical properties have not been experimentally verified and should be used with caution.

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